molecular formula C9H5FeO7 B8251360 Benzene-1,3,5-tricarboxylate;iron(3+);hydrate

Benzene-1,3,5-tricarboxylate;iron(3+);hydrate

Cat. No.: B8251360
M. Wt: 280.98 g/mol
InChI Key: IYWIGQARCBIOTP-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarboxylate;iron(3+);hydrate typically involves the reaction of iron salts with benzene-1,3,5-tricarboxylic acid under hydrothermal conditions. One common method involves dissolving iron(III) nitrate and benzene-1,3,5-tricarboxylic acid in a solvent mixture, such as water and ethanol, followed by heating the solution in an autoclave at elevated temperatures (e.g., 120-180°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar hydrothermal synthesis techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarboxylate;iron(3+);hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and various organic solvents like dimethylformamide (DMF) and ethanol. Reaction conditions typically involve moderate temperatures (e.g., 60-120°C) and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidative cyclization of bisnaphthols using this compound as a catalyst can yield quinazolin-4(3H)-ones .

Mechanism of Action

The mechanism by which benzene-1,3,5-tricarboxylate;iron(3+);hydrate exerts its effects is primarily through its highly porous structure and the catalytic activity of the iron(III) ions. The iron ions can facilitate various redox reactions, while the porous framework allows for the adsorption and interaction of small molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,3,5-tricarboxylate;iron(3+);hydrate is unique due to the specific catalytic properties of iron(III) ions, which can facilitate a broader range of redox reactions compared to copper or zinc analogs. Additionally, its stability and high surface area make it particularly effective for gas adsorption and separation processes .

Properties

IUPAC Name

benzene-1,3,5-tricarboxylate;iron(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.Fe.H2O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);;1H2/q;+3;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWIGQARCBIOTP-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FeO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257379-83-1
Record name Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100)
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